molecular formula C16H12O5 B13149880 1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione CAS No. 67402-64-6

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione

Cat. No.: B13149880
CAS No.: 67402-64-6
M. Wt: 284.26 g/mol
InChI Key: FZZQXPLSKXGZNM-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is a dihydroxyanthraquinone compound. It is characterized by the presence of hydroxy substituents at positions 1 and 4, a methoxy group at position 2, and a methyl group at position 6 on the anthracene-9,10-dione structure. This compound is commonly found in various terrestrial and marine sources and has been widely studied for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene derivatives. For example, the oxidation of 1,4-dihydroxy-2-methoxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .

Industrial Production Methods

In industrial settings, the compound can be produced through microbial fermentation followed by chemical post-treatment. For instance, the fermentation of specific fungi, such as Fusarium species, can produce anthraquinone derivatives, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione has numerous scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and hepatoprotective activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Biological Activity

1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione, also known by its CAS number 67402-64-6, is a member of the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics contribute to various bioactive properties, including anticancer and antimicrobial effects.

  • Molecular Formula : C16H12O4
  • Molecular Weight : 284.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as DNA and enzymes. Key mechanisms include:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in DNA repair and replication, such as topoisomerases, leading to cytotoxic effects in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:

  • In vitro Studies : The compound has shown potent cytotoxicity against human hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 12 µM .
  • Mechanisms of Action : It induces apoptosis through multiple pathways, including the Akt signaling pathway. In vivo studies demonstrated tumor growth inhibition in nude mice models .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : It has been tested against Gram-positive bacteria with promising results. The observed IC50 values suggest effective inhibition at low concentrations .
  • Synergistic Effects : Notably, it enhances the cytotoxicity of conventional chemotherapeutic agents like methotrexate and 5-fluorouracil against resistant cancer cell lines .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects on liver cancer cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM. The mechanism involved apoptosis induction through mitochondrial dysfunction .
  • Synergistic Chemotherapy Study :
    • Objective : To assess the enhancement of chemotherapy efficacy.
    • Findings : The compound reduced the IC50 values of vincristine and actinomycin D significantly when used in combination therapies .

Comparative Analysis

To understand the uniqueness of this compound among other anthraquinones, a comparative analysis is presented below:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundHydroxyl and methoxy groupsHigh (IC50 ~12 µM)Moderate
EmodinHydroxyl groupsModerateHigh
AnthraquinoneBasic structure without substituentsLowLow

Properties

CAS No.

67402-64-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,4-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)12-10(17)6-11(21-2)16(20)13(12)14(8)18/h3-6,17,20H,1-2H3

InChI Key

FZZQXPLSKXGZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)O

Origin of Product

United States

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